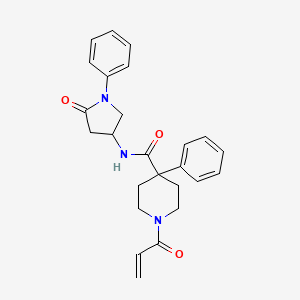

N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

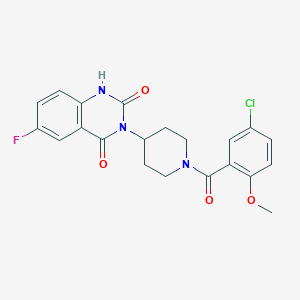

N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide, also known as NSC745887, is a synthetic compound that has gained attention in the scientific community for its potential use as a cancer treatment. This compound belongs to the class of benzimidazole derivatives, which have been shown to possess various biological activities, including antitumor, antiviral, and antibacterial properties.

Applications De Recherche Scientifique

Material Science and Solar Cell Technology

Naphthalene diimides, including N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide, have been extensively explored for their applications in material science and solar cell technology. Their unique properties, such as high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, make them promising candidates for organic electronics, photovoltaic devices, and flexible displays. These compounds have been utilized in the development of artificial photosynthesis systems and non-fullerene electron transporting materials for high-performance perovskite solar cells, achieving power conversion efficiencies exceeding 20% while offering long-term stability (Kobaisi et al., 2016) (Jung et al., 2018).

Sensing and Supramolecular Chemistry

Naphthalene diimide derivatives, due to their electron-deficient nature and high redox activity, have found applications as sensors and in supramolecular chemistry. They are utilized in the development of molecular switching devices, ion-channels, and gelators for sensing aromatic systems. Their ability to form stable radical anions upon irradiation in the presence of electron donors is particularly valuable for creating photochromic and solventchromic materials (Bhosale et al., 2008) (Liu et al., 2020).

Catalysis and Anion-π Interactions

The unique electronic properties of naphthalene diimides have been harnessed in catalysis, particularly through anion-π interactions. These interactions are exploited in the design of catalysts for selective oxidative carbon-carbon coupling reactions, demonstrating the versatility and functional adaptability of naphthalene diimide compounds in catalytic processes (Liu et al., 2022).

Advanced Functional Materials

Naphthalene diimide derivatives have also been incorporated into advanced functional materials, such as conducting layered hierarchical 2D nanosheets, which show promise in applications ranging from electronic devices to environmental sensing. These materials combine the high electronic activity of naphthalene diimides with structural features like fluorescence and conductivity, enabling their use in innovative ways, such as in fluorescent films for aniline vapor detection and as robust, green-fluorescent conducting materials (Fan et al., 2016) (Pandeeswar & Govindaraju, 2013).

Propriétés

IUPAC Name |

N'-(benzenesulfonyl)-N-naphthalen-1-ylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c26-28(27,20-14-5-2-6-15-20)25-23(19-11-3-1-4-12-19)24-22-17-9-13-18-10-7-8-16-21(18)22/h1-17H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMGGMXYRLDWQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2733266.png)

![7-ethyl-1-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2733271.png)

![5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2733276.png)

![N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2733279.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2733280.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2733281.png)

![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2733285.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)